molecular formula C10H11N3O2 B139807 D-7-Azatryptophan CAS No. 134235-82-8

D-7-Azatryptophan

Cat. No. B139807
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-MRVPVSSYSA-N
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Description

D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .


Synthesis Analysis

7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .


Molecular Structure Analysis

The molecular formula of D-7-Azatryptophan is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .


Chemical Reactions Analysis

D-7-Azatryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .


Physical And Chemical Properties Analysis

D-7-Azatryptophan has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .

Scientific Research Applications

  • Photophysical Probe in Peptide Synthesis : D-7-Azatryptophan serves as an alternative to tryptophan as a photophysical probe. It has unique spectral characteristics that make it distinguishable from tryptophan, useful in the study of protein structure and dynamics. It has been incorporated into synthetic peptides, showing potential as a competitive inhibitor of certain enzymes (Rich et al., 1993).

  • Noninvasive In Situ Probe of Protein Structure : As a noninvasive in situ probe, D-7-Azatryptophan provides an advantage in studying protein structure and dynamics. Its single-exponential fluorescence decay in aqueous solutions and sensitivity to environmental changes make it a unique probe with potential for widespread use (Négrerie et al., 1990).

  • Synthesis of Enantiomers : The synthesis of enantiomerically pure D-7-Azatryptophan has been achieved through diastereoselective alkylation and enzymatic resolution. This process is important for its use in probing the structure and dynamics of proteins and peptides (Lecointe et al., 1998).

  • Fluorescence Emission in Membrane Mimetic Model Systems : The fluorescence emission behavior of D-7-Azatryptophan in reverse micellar environments has been reported, indicating its suitability as a probe for water-restricted environments, potentially applicable to biomembrane interfacial regions (Guharay & Sengupta, 1996).

  • Probing Small Molecule-Protein Interactions : D-7-Azatryptophan has been used to investigate the interactions between small molecules and proteins, as demonstrated in the study of the complex between avidin and biotinylated D-7-Azatryptophan (Rich et al., 1995).

Safety And Hazards

When handling D-7-Azatryptophan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428421
Record name D-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-7-Azatryptophan

CAS RN

134235-82-8
Record name 7-Aza-D-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AZA-D-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AV Smirnov, DS English, RL Rich, J Lane… - The Journal of …, 1997 - ACS Publications
… Figure 6 Fluorescence lifetime decays of the reduced d-7-azatryptophan octapeptide at 20 C. (a) λ em = 375 nm, K(t) = 0.19 exp(−t/100 ps) + 0.68 exp(−t/706 ps) + 0.13 exp(−t/1658 ps); …
Number of citations: 0 pubs.acs.org
DS English, RL Rich, JW Petricht - Photochemistry and …, 1998 - Wiley Online Library
7‐Azatryptophan is an alternative to tryptophan as an optical probe of protein structure and dynamics. 7‐Azatryptophan is synthetically incorporated into an octapeptide (NAc‐Lys‐Ala‐…
Number of citations: 0 onlinelibrary.wiley.com
RL Rich - 1995 - search.proquest.com
… Figure 7.7 Stern-Volmer plots for the quenching of D-7-azatryptophan octapeptide 148 under both reducing and oxidizing conditions:(a) with KI and (b) with acrylamide …
Number of citations: 0 search.proquest.com
RL Rich, DS English, RW Thornburg… - … may be from any type of … - search.proquest.com
… Solutions of 2 x 10'4 M D-7-azatryptophan octapeptide were prepared in tris buffer at pH 8.0 … In addition, samples of the D-7-azatryptophan tripeptide were dissolved in D2 O and …
Number of citations: 0 search.proquest.com
JD Brennan, CWV Hogue, B Rajendran, KJ Willis… - Analytical …, 1997 - Elsevier
The reaction ofd,l-7-azatryptophan (d,l-7AW) with tryptophanyl-tRNA synthetase (TrpRS), adenosine triphosphate (ATP), and Mg 2+ in the presence of inorganic pyrophosphatase …
Number of citations: 0 www.sciencedirect.com
M Imaizumi, Y Doida - Plant Science, 1990 - Elsevier
Nitrogen depletion in modified Waris medium induced zygote formation in the homothallic desmid, Micrasterias thomasiana var. notata. Increasing the concentration of carbon dioxide in …
Number of citations: 0 www.sciencedirect.com
Y Qiao, MD Lebar, K Schirner, K Schaefer… - Journal of the …, 2014 - ACS Publications
… I and Lipid II (Figure 5a and SI, Figure S5), as well as other analogues with unnatural amino acids in the terminal stem peptide position such as d-propargylglycine, d-7-azatryptophan, …
Number of citations: 0 pubs.acs.org
RL Smith, FR Tabita, C Van Baalen - FEMS microbiology letters, 1988 - academic.oup.com
… Unlike previously isolated oxygen-sensitive strains, the new strains were not selected for their resistance to t-methionine-DL-sulfoxamine or D-7-azatryptophan [14]. …
Number of citations: 0 academic.oup.com
K Folkers, C Bowers, X Shao-bo, PFL Tang… - … für Naturforschung B, 1987 - degruyter.com
Analogs of the luteinizing hormone releasing hormone (LHRH) which are antagonists for controlling ovulation require potency and negligible release of histamine as a side effect. Forty …
Number of citations: 0 www.degruyter.com
TJ Lupoli - 2011 - search.proquest.com
… and D-7-azatryptophan can be incorporated into PG fragments by E. coli PBP1A. 127 … We showed here that D-/?-benzoylphenylalanine (Bpa), a photocrosslinker, and D-7-azatryptophan…
Number of citations: 0 search.proquest.com

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